Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to cyclization with an appropriate amine to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound may serve as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate include other heterocyclic compounds with pyridine and oxazole rings, such as:
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyridines: Widely used in pharmaceuticals and agrochemicals.
Oxazoles: Important in the synthesis of various bioactive molecules.
Uniqueness
What sets this compound apart is its specific substitution pattern and the combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological properties. Its molecular formula is C11H12N2O3, and it features a dihydro-oxazole ring fused with a pyridine moiety.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with oxazole rings exhibit significant antimicrobial properties. The presence of the pyridine group may enhance this activity through synergistic effects against various pathogens .
- Anticancer Potential : Research indicates that derivatives of oxazoles can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise in inhibiting cell proliferation .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are crucial in cancer metabolism. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression and resistance to therapy .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value of 10.5 µM. The mechanism involved activation of apoptotic pathways through caspase cleavage and increased p53 expression levels .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Escherichia coli. The results showed an IC50 value of 15 µM, indicating significant antibacterial activity which could be attributed to the oxazole ring's electron-withdrawing nature enhancing membrane permeability .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 5-(4-methylpyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-12(15)10-11(17-7-14-10)9-6-13-5-4-8(9)2/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
NJYCGHVUCXEVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC=N1)C2=C(C=CN=C2)C |
Origin of Product |
United States |
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